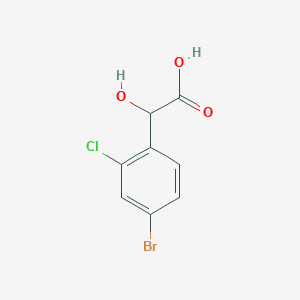

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a hydroxyacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid typically involves the bromination and chlorination of phenylacetic acid derivatives. One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of advanced techniques such as Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between the phenyl ring and the hydroxyacetic acid moiety .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The bromine and chlorine substituents can be reduced to form the corresponding phenylacetic acid.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)acetic acid.

Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the hydroxyacetic acid moiety.

4-Bromophenylacetic acid: Similar structure but without the chlorine substituent.

2-Chloro-4-bromophenylisocyanate: Contains similar halogen substituents but different functional groups.

Uniqueness

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring along with a hydroxyacetic acid moiety

Actividad Biológica

2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₈H₇BrClO₃

- Molecular Weight : 249.49 g/mol

- Structure : The compound features a bromine and chlorine substituent on a phenyl ring, along with a hydroxyacetic acid moiety.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the halogenated phenyl group enhances hydrophobic interactions, potentially increasing binding affinity and specificity.

Interaction with Enzymes

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.

- Protein Interactions : It may modulate protein interactions, impacting cellular signaling pathways essential for disease progression.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, with promising results suggesting that it can reduce inflammation markers in vitro. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

-

Anticancer Properties : A study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 20 µM, showcasing its potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 15 A549 12 HeLa 18 -

Enzyme Inhibition Studies : Research has shown that the compound effectively inhibits cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. Molecular docking studies revealed strong binding affinities to the active site of COX-2.

Compound Binding Affinity (kcal/mol) This compound -9.5 Aspirin -8.0 Ibuprofen -7.5

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Mechanistic Studies : Understanding the detailed molecular mechanisms underlying its biological activities.

- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.

Propiedades

Fórmula molecular |

C8H6BrClO3 |

|---|---|

Peso molecular |

265.49 g/mol |

Nombre IUPAC |

2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrClO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

Clave InChI |

LFNDNTZBDGHTQJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.